Sodium 1,3-benzoxazol-2-ylacetate

Aqueous Solubility Formulation Science Chemical Synthesis

Benzoxazole-based research protocols frequently fail when the free acid form demands DMSO co-solvents that denature proteins and confound enzymatic readouts. This sodium salt eliminates that variable with intrinsic water solubility. • Fully soluble in aqueous buffers-no organic co-solvent required for biological assays, amide coupling, or combinatorial library synthesis. • Reactive sodium carboxylate handle enables direct alkylation and conjugation in purely aqueous media. • Supplied at 97% purity; validated as a scaffold for fluorescent probes, enzyme inhibitors, and agrochemical intermediates.

Molecular Formula C9H6NNaO3
Molecular Weight 199.14 g/mol
CAS No. 1251919-71-7
Cat. No. B1407500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1,3-benzoxazol-2-ylacetate
CAS1251919-71-7
Molecular FormulaC9H6NNaO3
Molecular Weight199.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)CC(=O)[O-].[Na+]
InChIInChI=1S/C9H7NO3.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1
InChIKeyHAQQDWJWLYKACO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1,3-Benzoxazol-2-ylacetate: Water-Soluble Benzoxazole


Sodium 1,3-benzoxazol-2-ylacetate (CAS 1251919-71-7) is a heterocyclic sodium salt featuring a benzoxazole core with an acetate functional group [1]. Its defining characteristic as a sodium salt renders it water-soluble, a property that distinguishes it from the corresponding free acid, 1,3-benzoxazol-2-ylacetic acid (CAS 78756-98-6), which is typically insoluble in aqueous media . This compound is primarily marketed as a research chemical and a building block, often supplied as part of unique chemical collections for early-stage drug discovery, where aqueous compatibility is a key practical requirement .

Form Sodium salt for aqueous compatibility
Role Benzoxazole building block
Use Context Early discovery aqueous synthesis

Sodium 1,3-Benzoxazol-2-ylacetate: Irreplaceable by Analogs


Substituting Sodium 1,3-benzoxazol-2-ylacetate with a close structural analog carries significant experimental risk due to fundamental differences in solubility, which directly impact downstream applications. The free acid form (1,3-benzoxazol-2-ylacetic acid) is largely water-insoluble, necessitating the use of organic co-solvents that can interfere with biological assays, alter reaction kinetics in aqueous synthesis, or affect crystallization processes . Conversely, other benzoxazole derivatives with substitutions at the 2- or 5-positions exhibit distinct biological profiles and physicochemical properties that preclude their use as direct replacements in a validated protocol or synthetic route [1]. The specific sodium salt form is therefore not a trivial variation but a prerequisite for applications demanding aqueous solubility without additional formulation complexity.

Target Compound
Common Substitute
Sodium 1,3-benzoxazol-2-ylacetate
Free acid analog
Water-soluble; direct aqueous use
Water-insoluble; requires organic co-solvents
Specific 2-position substitution pattern
Other benzoxazole analogs may shift biological profile

Sodium 1,3-Benzoxazol-2-ylacetate: Solubility & Applications


Aqueous Solubility: Sodium Salt vs. Free Acid

The sodium salt form confers a critical aqueous solubility advantage over its direct analog, the free acid. This is an intrinsic property of the ionized carboxylate group and is a primary driver for selecting this specific compound . Commercial sources note that the free acid (1,3-benzoxazol-2-ylacetic acid) is largely insoluble in water, which directly limits its utility in biological buffers and many green chemistry applications .

Aqueous Solubility
Reported
Sodium salt: Soluble
Free acid: Insoluble (qualitative)
Determines assay buffer compatibility
Vendor-documented; quantitative solubility data not provided
Aqueous Solubility Formulation Science Chemical Synthesis

Cytotoxicity of the Benzoxazole Scaffold

While specific IC50 data for Sodium 1,3-benzoxazol-2-ylacetate is not publicly available, its core scaffold—benzoxazole acetic acid—has demonstrated quantifiable anticancer activity in class-level studies. For example, a related analog, 2-(4-methoxyphenyl)benzoxazol-5-acetic acid (compound 10), exhibited significant cytotoxicity against the MCF-7 breast cancer cell line [1]. This suggests the target compound's scaffold is validated for biological activity, justifying its use as a core building block.

Cytotoxicity Scaffold
Class-level
Analog shows activity against MCF-7 cell line
Supports scaffold-based anticancer research
Target compound specific data not reported
Anticancer Research Cytotoxicity Medicinal Chemistry

Benzoxazole Scaffold in Drug & Agrochemical Discovery

The benzoxazole scaffold is widely recognized for its diverse bioactivity, including antibacterial, antiviral, and herbicidal properties, making it a privileged structure in both pharmaceutical and agrochemical research [1][2]. While specific data for Sodium 1,3-benzoxazol-2-ylacetate is absent, its core structure is implicated in these activities. The sodium salt form is noted as a valued intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or fluorescent probes [3].

Broad Bioactivity
Class-level
Benzoxazole derivatives active as antibacterial, antiviral, herbicidal
Supports diverse target exploration
Scaffold-based inference; direct data absent
Agrochemicals Enzyme Inhibition Drug Discovery

Benzoxazole Building Block Availability

The target compound is part of a well-established collection of benzoxazole building blocks, often provided by major chemical suppliers for early discovery research . This availability, combined with its specific substitution pattern, enables its use in the synthesis of more complex benzoxazole derivatives. For instance, related esters like ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate and ethyl (7-hydroxy-1,3-benzoxazol-2-yl)acetate are also available for SAR studies [1], underscoring the synthetic flexibility of this core structure.

Building Block Availability
Reported
Commercially available from major suppliers
Reliable starting material for SAR studies
Supplier catalog; confirm current stock
Organic Synthesis Chemical Library Medicinal Chemistry

Sodium 1,3-Benzoxazol-2-ylacetate Applications


Water-Soluble Probes for Biochemical Assays

Given its enhanced aqueous solubility relative to the free acid [1], Sodium 1,3-benzoxazol-2-ylacetate is optimally suited for use as a parent compound or intermediate in the development of fluorescent probes or enzyme inhibitors designed to function in purely aqueous buffers. This avoids the confounding effects of organic co-solvents like DMSO, which can denature proteins or alter cellular membrane permeability in sensitive assays. Its sodium carboxylate group also provides a convenient handle for further conjugation in aqueous media [1].

Anticancer Lead Optimization Scaffold

As a member of the benzoxazole acetic acid class, this compound serves as a foundational scaffold for developing novel antineoplastic agents. The cytotoxic activity of related 2-arylbenzoxazole acetic acid derivatives against cancer cell lines like MCF-7 and HCT-116 validates this class for anticancer drug discovery [2]. The target compound's specific 2-position substitution pattern provides a unique starting point for synthesizing and evaluating a new series of analogs, potentially leading to improved potency or selectivity.

Intermediate for Herbicides and Pesticides

The benzoxazole heterocycle is a recognized pharmacophore in the development of agricultural chemicals with antibacterial, antiviral, and herbicidal activities [3]. Sodium 1,3-benzoxazol-2-ylacetate's water solubility is a significant advantage in this field, as it can facilitate the synthesis and formulation of new crop protection agents that require aqueous application or systemic uptake in plants. Its use as a building block for synthesizing more complex benzoxazole derivatives can accelerate hit-to-lead programs in agrochemical research [1].

Building Block for Chemical Libraries

As a commercially available, unique chemical from suppliers like Sigma-Aldrich , this sodium salt is ideal for generating diverse chemical libraries through combinatorial chemistry. The sodium carboxylate can be readily alkylated or used in amide coupling reactions to rapidly generate a panel of analogs for broad biological screening. Its established synthetic utility makes it a practical and reliable choice for research programs focused on exploring new chemical space around the benzoxazole core.

Application
Selection Property
Validation Focus
Aqueous-compatible probe synthesis
Sodium salt aqueous compatibility
Solubility in assay buffers
Cancer cell-model lead optimization
Benzoxazole scaffold cytotoxicity
Cell-line response endpoints
Agrochemical research intermediate
Benzoxazole pharmacophore diversity
Herbicidal/antibacterial screening
Diverse chemical library generation
Reactive sodium carboxylate handle
Amide/alkylation coupling yield

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